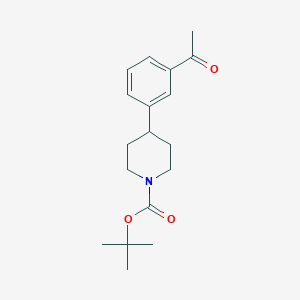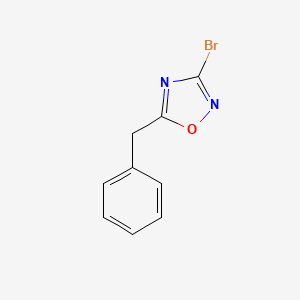
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-4-chloro-1-(trifluoromethoxy)benzene” is an aryl trifluoromethyl ether . It is a liquid at room temperature .
Synthesis Analysis
This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another synthesis method involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-chloro-1-(trifluoromethoxy)benzene” is C7H3BrClF3O . The molecular weight is 275.45 g/mol .Chemical Reactions Analysis
A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 275.45 g/mol . The compound has a topological polar surface area of 9.2 Ų .科学的研究の応用
Infrared Spectroscopy
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene: is utilized in infrared spectroscopy to study compound and solvent interactions. This technique is pivotal for identifying functional groups in organic and inorganic compounds. The compound’s spectral data can be analyzed to understand the solvent effect on carbonyl stretching vibration, which is crucial in pharmaceutical chemistry .
Pharmaceutical Applications
This compound plays a role in pharmaceutical research, particularly in the synthesis of complex molecules. For example, it can be used to create derivatives that increase the oxygen affinity of human hemoglobin or inhibit sickle erythrocytes. Its derivatives also exhibit properties like anti-bacterial, anti-tumor, and anti-inflammatory, which are significant in drug development .
Chemical Synthesis
In chemical synthesis, 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene serves as a precursor for various synthesis processes. It’s involved in the preparation of polyfluoroalkoxy-substituted bromobenzenes, which are integral in creating pharmaceutical compounds like Lumacaftor .
Agrochemicals
The compound is researched for potential use in agrochemicals. Its derivatives could be designed to create more effective pesticides or herbicides, contributing to agricultural productivity and pest management strategies .
Cosmetics Industry
In the cosmetics industry, research is conducted to explore the use of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene in the formulation of beauty products. Its properties might be beneficial in developing new cosmetic compounds that enhance product stability and effectiveness .
Textile Industry
This chemical is investigated for its application in the textile industry. It could be used in the production of dyes and other textile treatments that improve fabric qualities such as color fastness and resistance to environmental factors .
Dye Production
In dye production, 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a potential intermediate. It may be involved in synthesizing dyes with unique properties, possibly leading to the creation of novel colors and patterns for various applications .
Metal Coordination Chemistry
Lastly, this compound is studied for its role as a ligand in metal coordination chemistry. It could help in the formation of new metal complexes with applications ranging from catalysis to materials science .
作用機序
Target of Action
This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.
Safety and Hazards
特性
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














